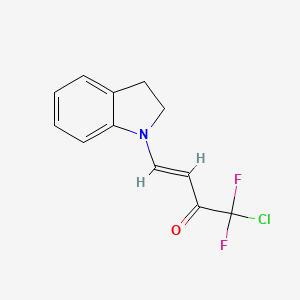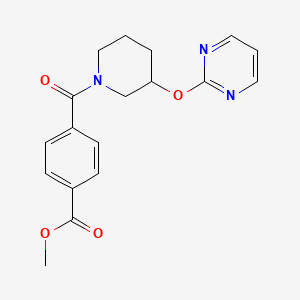![molecular formula C17H26Cl2N2O4 B2992870 2-chloro-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]propanamide hydrochloride CAS No. 1172248-02-0](/img/structure/B2992870.png)
2-chloro-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]propanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]propanamide hydrochloride (CMP-HCl) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of propanamide and has a molecular weight of 341.8 g/mol. The compound has a pKa of 7.3 and is soluble in water, methanol, and ethanol. CMP-HCl has been used in a variety of biochemical, physiological, and pharmacological studies due to its unique properties.
Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonists
Compounds with morpholine derivatives have been explored for their potential as neurokinin-1 (NK1) receptor antagonists. These molecules have shown promise in pre-clinical tests for clinical efficacy in conditions such as emesis and depression, highlighting the therapeutic potential of morpholine derivatives in neuropsychiatric disorders (Harrison et al., 2001).
Anticonvulsant Activity
Hybrid compounds derived from morpholine and related structures have been synthesized and evaluated for their anticonvulsant activity. These studies have led to the identification of molecules with broad spectra of activity across different preclinical seizure models, underscoring the potential of morpholine derivatives in the development of new antiepileptic drugs (Kamiński et al., 2015).
Antioxidant Activity
Morpholine derivatives have been studied for their antioxidant activity. Research involving cathode voltammetry on a mercury-film electrode has provided insights into the antioxidant potential of these compounds, suggesting their utility in neutralizing active forms of oxygen and mitigating oxidative stress (Nurkenov et al., 2018).
Anti-Breast Cancer Agents
The synthesis and evaluation of morpholine-substituted compounds for anti-breast cancer activity have been explored. These studies involve molecular docking and cytotoxicity assays against breast cancer cell lines, indicating the potential of morpholine derivatives as potent anti-cancer agents (Praveen Kumar et al., 2020).
Mécanisme D'action
Target of Action
The primary targets of 2-chloro-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]propanamide hydrochloride are currently unknown. This compound belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond
Action Environment
Like many chemical compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
Propriétés
IUPAC Name |
2-chloro-N-(2,5-diethoxy-4-morpholin-4-ylphenyl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O4.ClH/c1-4-23-15-11-14(20-6-8-22-9-7-20)16(24-5-2)10-13(15)19-17(21)12(3)18;/h10-12H,4-9H2,1-3H3,(H,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYGRBDQVPONGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1NC(=O)C(C)Cl)OCC)N2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

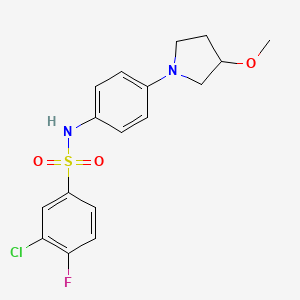
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2992789.png)
![9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole](/img/structure/B2992790.png)

![N-(1-cyano-3-methylbutyl)-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetamide](/img/structure/B2992793.png)
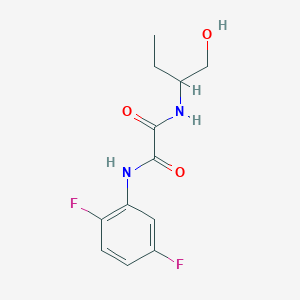
![N,N-diethyl-4-[2-oxo-4-(4-propan-2-ylphenyl)-3-(tetrazol-1-yl)azetidin-1-yl]butanamide](/img/structure/B2992799.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide](/img/structure/B2992800.png)
![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2992803.png)
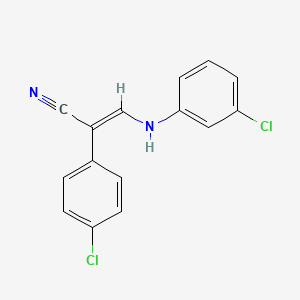
![1,3,8,8-Tetramethyl-5-(4-phenylmethoxyphenyl)-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B2992805.png)
